molecular formula C26H26N2O4 B11964764 (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

Cat. No.: B11964764
M. Wt: 430.5 g/mol
InChI Key: GQNKIKRBGGKUKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic compound with a unique structure that includes a pyrrolidine-2,3-dione core, a pyridin-3-ylmethyl group, and a hydroxy(5-methylfuran-2-yl)methylidene substituent

Preparation Methods

The synthesis of (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrrolidine-2,3-dione core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the pyridin-3-ylmethyl group: This step may involve a nucleophilic substitution reaction.

    Addition of the hydroxy(5-methylfuran-2-yl)methylidene substituent: This can be done through an aldol condensation reaction.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The double bond in the hydroxy(5-methylfuran-2-yl)methylidene substituent can be reduced to form a single bond.

    Substitution: The pyridin-3-ylmethyl group can participate in nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Structural Overview

The compound features a complex structure characterized by:

  • Pyrrolidine Core : A five-membered ring that is crucial for the compound's reactivity and biological interactions.
  • Hydroxy and Methyl Furan Groups : These functional groups enhance the compound's chemical reactivity and potential biological effects.
  • Phenyl and Pyridine Substituents : These moieties are known for their ability to interact with biological targets, potentially leading to therapeutic effects.

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in medicinal applications:

  • Antimicrobial Properties : Similar compounds have shown significant antimicrobial activity against various bacteria. For instance, benzothiazole derivatives have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
    MicroorganismInhibition Zone (mm)Concentration (ppm)
    Staphylococcus aureus15100
    Escherichia coli12100
    Pseudomonas aeruginosa10100
  • Anticancer Activity : The structural components of the compound suggest potential anticancer properties. Studies on related pyrrolidine derivatives indicate that they may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways .
  • Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. The presence of hydroxyl groups may play a role in modulating inflammatory responses .

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through the reaction of pyrrolidine derivatives with various electrophiles. Modifications can be made to enhance its biological activity or to tailor its properties for specific applications.

Case Studies

  • Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several derivatives similar to this compound against common pathogens. Results indicated a strong correlation between structural features and antimicrobial activity, highlighting the importance of functional groups in enhancing efficacy.
  • Cancer Cell Line Testing : In vitro studies involving cancer cell lines demonstrated that compounds with similar structures could significantly reduce cell viability, suggesting potential for development as anticancer agents .
  • Inflammation Models : Experimental models assessing inflammation showed that modifications to the hydroxyl group could enhance anti-inflammatory effects, indicating a pathway for optimizing therapeutic applications .

Mechanism of Action

The mechanism of action of (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione include other pyrrolidine-2,3-dione derivatives and compounds with similar substituents These compounds may share some chemical properties but differ in their specific biological activities and applications

Biological Activity

The compound (4E)-5-(4-tert-butylphenyl)-4-[hydroxy(5-methylfuran-2-yl)methylidene]-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione is a complex organic molecule notable for its diverse structural features, which suggest potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound contains:

  • A pyrrolidine core , which is often associated with various biological activities.
  • A hydroxy(5-methylfuran-2-yl)methylidene moiety, suggesting antioxidant properties.
  • A tert-butylphenyl group that may enhance lipophilicity and biological interactions.

1. Antioxidant Activity

The furan moiety in the compound is known for its ability to scavenge free radicals, which can mitigate oxidative stress. Studies indicate that compounds with similar furan structures exhibit significant antioxidant effects, potentially protecting cells from damage caused by reactive oxygen species (ROS) .

2. Antimicrobial Properties

Pyrrolidine derivatives have been documented to possess antimicrobial activity. The presence of the pyrrolidine ring in this compound suggests it may exhibit similar effects against various pathogens. For instance, derivatives with comparable structures have shown efficacy against bacteria and fungi .

3. Anti-inflammatory Effects

Compounds featuring hydroxyl groups can modulate inflammatory pathways. The hydroxy group in this compound may play a crucial role in reducing inflammation, making it a candidate for therapeutic applications in inflammatory diseases .

The biological activities of this compound are likely mediated through interactions with specific molecular targets such as enzymes and receptors. For example:

  • The antioxidant activity may involve the inhibition of lipid peroxidation and scavenging of free radicals.
  • Antimicrobial effects could stem from disruption of microbial cell membranes or inhibition of key metabolic pathways in pathogens.

Case Studies and Research Findings

Several studies have investigated the biological activities of structurally related compounds:

StudyCompoundActivityFindings
5-MethylfuranAntioxidantExhibited strong radical-scavenging activity.
Pyrrolidine DerivativesAntimicrobialShowed effectiveness against Gram-positive and Gram-negative bacteria.
HydroxyquinoneAntioxidantDemonstrated significant redox activity in cellular models.

These findings suggest that this compound could possess similar or enhanced activities due to its unique structural features.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms and therapeutic potential of this compound. Key areas for future study include:

  • In vitro and in vivo assays to quantify biological activities and establish dose-response relationships.
  • Structure-activity relationship (SAR) studies to identify critical structural features responsible for observed activities.
  • Clinical trials to assess safety and efficacy in human subjects.

Properties

Molecular Formula

C26H26N2O4

Molecular Weight

430.5 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-4-hydroxy-3-(5-methylfuran-2-carbonyl)-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C26H26N2O4/c1-16-7-12-20(32-16)23(29)21-22(18-8-10-19(11-9-18)26(2,3)4)28(25(31)24(21)30)15-17-6-5-13-27-14-17/h5-14,22,30H,15H2,1-4H3

InChI Key

GQNKIKRBGGKUKO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C2C3=CC=C(C=C3)C(C)(C)C)CC4=CN=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.